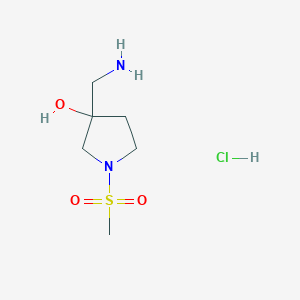

3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The specific molecular structure of “3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride” is not available in the current resources.

Applications De Recherche Scientifique

Sulfur-Containing Compounds in Corrosion Inhibition

Sulfamic Acid as an Environment-Friendly Alternative Electrolyte

Sulfamic acid, a sulfur-containing compound, is highlighted for its use in industrial cleaning and corrosion inhibition. It serves as an eco-friendly alternative to more hazardous acids for metal surface cleaning, emphasizing the importance of organic compounds in preventing corrosive damage. This study could imply the relevance of other sulfur-containing compounds, including "3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride," in similar applications (Verma & Quraishi, 2022).

Sulfur Amino Acid Metabolism and Health

Gut Sulfur Amino Acid Metabolism

The metabolism of sulfur amino acids in the gastrointestinal tract is linked to human health and disease, suggesting the critical role of sulfur-containing metabolites in biological systems. This review underscores the impact of sulfur amino acids on inflammation, endothelial cell dysfunction, and colon carcinogenesis, hinting at the broader significance of sulfur chemistry in medical research (Burrin & Stoll, 2007).

Sulfonamides in Water Treatment

Removal of Sulfamethoxazole from Aqueous Solutions

Sulfamethoxazole, a sulfonamide with environmental persistence, raises concerns about water contamination. This review discusses cleaner technologies for removing sulfamethoxazole, indicating the relevance of research on sulfonamides and similar sulfur-containing compounds in environmental science and water purification efforts (Prasannamedha & Kumar, 2020).

Antioxidant Capacity and Sulfur Compounds

Antioxidant Capacity of Sulfur-Containing Compounds

The study on ABTS radical cation-based assays for measuring antioxidant capacity highlights the complexity of reactions involving sulfur-containing antioxidants. This research provides insights into how sulfur compounds, possibly including "this compound," could interact with radical species, suggesting their potential applications in antioxidant research (Ilyasov et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions for aminomethyl compounds could involve their use in various scientific research applications. For example, the 3-(aminomethyl)pyridinium dication has been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

Propriétés

IUPAC Name |

3-(aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S.ClH/c1-12(10,11)8-3-2-6(9,4-7)5-8;/h9H,2-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNOXTQAXKATKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)